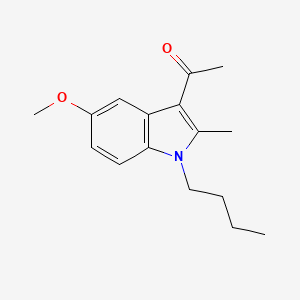
1-(1-butyl-5-methoxy-2-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-butyl-5-methoxy-2-methyl-1H-indol-3-yl)ethanone, commonly known as BME, is a synthetic compound that belongs to the indole family. It is a designer drug and a member of the cathinone class of drugs. BME's chemical structure is similar to that of other designer drugs, such as MDPV and methylone. BME has been used as a recreational drug due to its euphoric and stimulant effects. However, in recent years, researchers have been studying BME's potential therapeutic applications.
Mechanism of Action
BME acts as a reuptake inhibitor of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, BME increases their levels in the brain, leading to an increase in feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
BME has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature. BME also increases the release of dopamine and serotonin in the brain, leading to feelings of euphoria and stimulation.
Advantages and Limitations for Lab Experiments
One advantage of using BME in lab experiments is its ability to selectively target dopamine and serotonin reuptake, making it a useful tool for studying the role of these neurotransmitters in the brain. However, BME's potential for abuse and its effects on the cardiovascular system make it a challenging compound to work with.
Future Directions
There are several potential future directions for research on BME. One area of interest is its potential use in treating mental health conditions such as depression and anxiety. Researchers are also exploring the use of BME in developing new treatments for addiction and substance abuse. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of BME.
Synthesis Methods
BME is synthesized in a laboratory using various chemical reactions. The most common method involves the reaction of 1-(5-methoxy-2-methyl-1H-indol-3-yl)propan-2-amine with butyryl chloride in the presence of a base. The resulting product is then purified and crystallized to obtain pure BME.
Scientific Research Applications
BME has been the subject of numerous scientific studies due to its potential therapeutic applications. Researchers have investigated BME's effects on the central nervous system, particularly its ability to affect dopamine and serotonin levels. BME has also been studied for its potential use in treating depression, anxiety, and other mental health conditions.
properties
IUPAC Name |
1-(1-butyl-5-methoxy-2-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-5-6-9-17-11(2)16(12(3)18)14-10-13(19-4)7-8-15(14)17/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIADNGZPNUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4931058.png)
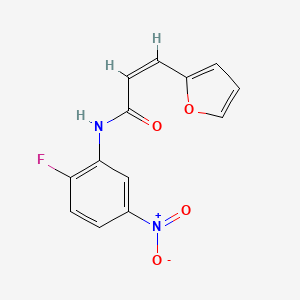
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-hydroxy-2-phenylethyl)-4-methoxy-N-methylbenzamide](/img/structure/B4931076.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)
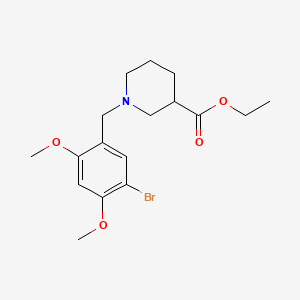
![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)
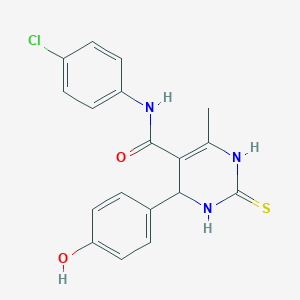
![1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
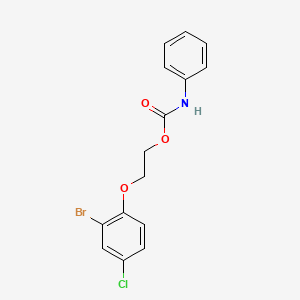
![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)